methyl [6'-amino-5'-cyano-3'-(2,5-dimethoxyphenyl)-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate
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Overview
Description
METHYL 2-[6’-AMINO-5’-CYANO-3’-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[6’-AMINO-5’-CYANO-3’-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate indole derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[6’-AMINO-5’-CYANO-3’-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can modify the oxo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 2-[6’-AMINO-5’-CYANO-3’-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE has several scientific research applications:
Mechanism of Action
The mechanism by which METHYL 2-[6’-AMINO-5’-CYANO-3’-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety but differ in their functional groups and biological activities.
Pyrazole Derivatives: Compounds such as pyrazole-3-carboxylic acid and 3,5-dimethylpyrazole have similar pyrazole rings but lack the spirocyclic structure.
Uniqueness
METHYL 2-[6’-AMINO-5’-CYANO-3’-(2,5-DIMETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature allows for diverse interactions with molecular targets, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C25H21N5O6 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
methyl 2-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl]acetate |
InChI |
InChI=1S/C25H21N5O6/c1-33-13-8-9-18(34-2)14(10-13)21-20-23(29-28-21)36-22(27)16(11-26)25(20)15-6-4-5-7-17(15)30(24(25)32)12-19(31)35-3/h4-10H,12,27H2,1-3H3,(H,28,29) |
InChI Key |
HJOZGPDWVCYIKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C3C(=NN2)OC(=C(C34C5=CC=CC=C5N(C4=O)CC(=O)OC)C#N)N |
Origin of Product |
United States |
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